Regiochemical Positioning Determines PI3Kδ Inhibitory Activity in Cellular Assays
A compound containing the 4-(3-piperidylmethyl)pyridine core motif (identified as CHEMBL2165502 / BDBM50394893) demonstrated potent inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells. This cellular activity is directly contingent on the specific 4-pyridyl, 3-piperidylmethyl geometry, which positions the piperidine nitrogen for critical hydrogen-bonding interactions within the ATP-binding pocket of PI3Kδ. Altering the attachment point to 2-pyridyl or 2-piperidylmethyl would disrupt this binding mode [1][2].
| Evidence Dimension | Cellular inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Baseline: PI3Kδ enzyme inhibition IC₅₀ = 2.30 nM (in vitro FP assay) — difference reflects cellular permeability and target engagement efficiency |
| Quantified Difference | Cellular IC₅₀ is approximately 44-fold higher than enzymatic IC₅₀ |
| Conditions | Ri-1 cells; 30 min incubation; electrochemiluminescence assay; presence of human serum proteins |
Why This Matters
This establishes a benchmark for cellular potency relative to enzymatic potency, enabling rational selection of this scaffold for medicinal chemistry optimization where balanced biochemical and cellular activity is required.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). PI3Kδ inhibition data. Accessed 2026. View Source
- [2] ChEMBL. CHEMBL2165502. Bioactivity data for PI3Kδ. EMBL-EBI. Accessed 2026. View Source
